molecular formula C18H15ClFNO B1614171 (4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-61-9

(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1614171
M. Wt: 315.8 g/mol
InChI Key: DAZKYNATJFBESU-UHFFFAOYSA-N
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Description

(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, or 4-CFPPM, is a compound of interest in the field of organic chemistry. It is a heterocyclic compound that is composed of a phenyl ring and a pyrrol ring connected by a methano bridge. 4-CFPPM has been studied for its potential applications in various scientific research fields, such as drug discovery, materials science, and biochemistry. In

Scientific Research Applications

Imidazole Containing Compounds

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

Indole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Methods of Application : Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Results or Outcomes : Derivatives of indole are of wide interest because of their diverse biological and clinical applications .

Anti-Tubercular Activity of Imidazole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Certain derivatives of imidazole have been synthesized and evaluated for their anti-tubercular activity .
  • Methods of Application : N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as a reference drug .
  • Results or Outcomes : The results of this study are not specified in the source .

Anti-Inflammatory Activity of Indole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Certain derivatives of indole have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application : Compounds such as (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone were synthesized and evaluated for their anti-inflammatory activity .
  • Results or Outcomes : The compound having SO2Me moiety showed good in vivo anti-inflammatory activity .

Anti-Tubercular Activity of Imidazole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Certain derivatives of imidazole have been synthesized and evaluated for their anti-tubercular activity .
  • Methods of Application : N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain using rifampicin as reference drug .
  • Results or Outcomes : The results of this study are not specified in the source .

Anti-Inflammatory Activity of Indole Derivatives

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Certain derivatives of indole have been synthesized and evaluated for their anti-inflammatory activity .
  • Methods of Application : Compounds such as (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone were synthesized and evaluated for their anti-inflammatory activity .
  • Results or Outcomes : The compound having SO2Me moiety showed good in vivo anti-inflammatory activity .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZKYNATJFBESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643048
Record name (4-Chloro-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-61-9
Record name (4-Chloro-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
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(4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

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